molecular formula C17H15ClN2O4 B2612137 Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034447-30-6

Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2612137
CAS No.: 2034447-30-6
M. Wt: 346.77
InChI Key: ITXXMHNJSBRRJI-UHFFFAOYSA-N
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Description

“Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound with potential applications in various fields of research and industry. It is a solid compound with a color that is either colorless or light yellow . Its molecular weight is 370.3527 .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, using ethanol as a solvent .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry are also available .


Physical and Chemical Properties Analysis

This compound is a solid and can be either colorless or light yellow . Its molecular weight is 370.3527 .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure : A study by Huang et al. (2021) elaborates on the synthesis of compounds related to Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone, focusing on boric acid ester intermediates with benzene rings. Through a three-step substitution reaction, these compounds were obtained and their structures confirmed using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations provided insights into molecular structures, electrostatic potential, and physicochemical properties, aligning closely with experimental data (Huang et al., 2021).

Application in Material Science

Photopolymerization Initiator : Benzophenone-di-1,3-dioxane (BP-DDO), a novel photoinitiator for free radical polymerization, shows promising application in material science. Wang Kemin et al. (2011) synthesized BP-DDO and demonstrated its effectiveness in initiating the polymerization of acrylates and methacrylates, highlighting its potential in developing new polymeric materials with tailored properties (Wang Kemin et al., 2011).

Organic Synthesis and Catalysis

Oxidative Synthesis : Research by Saeidian et al. (2013) presents a one-pot method for synthesizing highly substituted pyrroles, utilizing nano copper oxide as an effective catalyst. This method underscores the role of catalysis in organic synthesis, offering a pathway to synthesize complex organic compounds efficiently and sustainably (Saeidian et al., 2013).

Environmental Applications

Degradation of Herbicides : Brillas et al. (2007) investigated the degradation of 2,4-DP herbicide solutions using anodic oxidation, electro-Fenton, and photoelectro-Fenton methods. This study demonstrates the potential of electrochemical methods in environmental remediation, particularly in degrading persistent organic pollutants in water (Brillas et al., 2007).

Antimicrobial and Analgesic Activities

Antimicrobial and Analgesic Compounds : Jayanna et al. (2013) synthesized 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and assessed their antimicrobial and analgesic activities. The study contributes to medicinal chemistry by identifying compounds with significant biological activities, potentially leading to new therapeutic agents (Jayanna et al., 2013).

Future Directions

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed and synthesized, and evaluated for their anticancer activity against various cancer cell lines . These 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c18-13-8-19-5-3-14(13)24-12-4-6-20(9-12)17(21)11-1-2-15-16(7-11)23-10-22-15/h1-3,5,7-8,12H,4,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXXMHNJSBRRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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